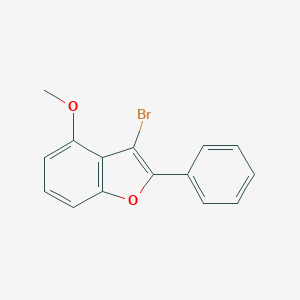

3-Bromo-4-methoxy-2-phenyl-1-benzofuran

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H11BrO2 |

|---|---|

Molecular Weight |

303.15 g/mol |

IUPAC Name |

3-bromo-4-methoxy-2-phenyl-1-benzofuran |

InChI |

InChI=1S/C15H11BrO2/c1-17-11-8-5-9-12-13(11)14(16)15(18-12)10-6-3-2-4-7-10/h2-9H,1H3 |

InChI Key |

ZCWHIQUZPCNEFL-UHFFFAOYSA-N |

SMILES |

COC1=CC=CC2=C1C(=C(O2)C3=CC=CC=C3)Br |

Canonical SMILES |

COC1=CC=CC2=C1C(=C(O2)C3=CC=CC=C3)Br |

Origin of Product |

United States |

Strategic Methodologies for the Synthesis of 3 Bromo 4 Methoxy 2 Phenyl 1 Benzofuran and Analogous Benzofuran Systems

Foundational Approaches to Benzofuran (B130515) Ring Construction

The assembly of the benzofuran core can be achieved through several fundamental strategies, each offering distinct advantages in terms of substrate scope and functional group tolerance. These approaches can be broadly categorized into intramolecular cyclizations, intermolecular annulations, and multicomponent reactions.

Intramolecular Cyclization Protocols for Substituted Benzofurans

Intramolecular cyclization is a powerful strategy for benzofuran synthesis, typically involving the formation of the C-O bond of the furan (B31954) ring from a pre-functionalized aromatic precursor. A common approach involves the cyclization of o-alkenylphenols. For instance, the FeCl₃-mediated intramolecular cyclization of electron-rich aryl ketones has been shown to construct the benzofuran ring through direct oxidative aromatic C-O bond formation, where an alkoxy substituent on the benzene (B151609) ring is crucial for efficient cyclization. nih.gov

Another versatile method is the base-promoted intramolecular cyclization. For example, a novel base-promoted approach has been developed for the synthesis of benzofurans, highlighting its utility in modern synthetic chemistry. nih.gov Furthermore, an acetylene-activated SNAr/intramolecular cyclization cascade sequence provides a metal-free route to 2-substituted benzofurans. rsc.org In this method, the acetylene (B1199291) group serves a dual role by activating the substrate for nucleophilic aromatic substitution and providing the carbon framework for the new heterocyclic ring. rsc.org This approach is notable for its tolerance of bromo and chloro substituents and its compatibility with aqueous solvent systems. rsc.org

Electrophilic cyclization under acidic conditions represents another avenue for synthesizing substituted benzofurans. elsevierpure.com For instance, the regiospecific synthesis of naphtho[2,1-b]benzofurans has been achieved via a 6-endo-dig electrophilic cyclization to form the central aromatic C-ring. elsevierpure.com

| Intramolecular Cyclization Method | Key Reagents/Conditions | Advantages | Reference |

| FeCl₃-mediated cyclization | FeCl₃, electron-rich aryl ketones | Direct oxidative C-O bond formation | nih.gov |

| Base-promoted cyclization | Base | Versatile and applicable to various substrates | nih.gov |

| Acetylene-activated SNAr/cyclization | Acetylene-activated substrate, nucleophile | Metal-free, tolerates halogens, aqueous conditions | rsc.org |

| Electrophilic cyclization | Acidic conditions | Regiospecific synthesis of fused systems | elsevierpure.com |

Intermolecular Annulation Strategies for Benzofuran Scaffold Assembly

Intermolecular annulation strategies involve the construction of the benzofuran ring by combining two or more separate molecular fragments. These methods offer a high degree of flexibility in accessing diverse substitution patterns.

One such approach is the DBU-catalyzed formal [4+1] annulation of 2-(2-nitrovinyl)phenols and α-bromoacetophenones for the synthesis of 2,3-disubstituted dihydrobenzofurans. dntb.gov.uarsc.org This organocatalytic method provides a modular assembly of the dihydrobenzofuran scaffold with good functional group tolerance. dntb.gov.uarsc.org

Another innovative strategy is a cascade double 1,4-addition/intramolecular annulation reaction between propargylamines and two equivalents of imidazolium (B1220033) methylides. nih.gov This transition-metal-free protocol allows for the efficient assembly of structurally diverse dibenzofurans and is compatible with functional groups like bromo and chloro, which can be challenging for metal-catalyzed processes. nih.gov Additionally, a [4+3] annulation of benzofuran-derived azadienes and α-bromohydroxamates has been developed for the synthesis of benzofuran-fused 1,4-diazepinones, expanding the chemical space accessible from benzofuran precursors. rsc.org

| Intermolecular Annulation Method | Reactants | Key Features | Reference |

| DBU-catalyzed [4+1] annulation | 2-(2-nitrovinyl)phenols, α-bromoacetophenones | Organocatalytic, modular assembly of dihydrobenzofurans | dntb.gov.uarsc.org |

| Cascade double 1,4-addition/annulation | Propargylamines, imidazolium methylides | Transition-metal-free, synthesis of dibenzofurans | nih.gov |

| [4+3] annulation | Benzofuran-derived azadienes, α-bromohydroxamates | Synthesis of benzofuran-fused seven-membered rings | rsc.org |

Multicomponent Reaction Sequences Leading to Benzofuran Derivatives

Multicomponent reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single synthetic operation to form a complex product, incorporating most or all of the atoms of the starting materials. researchgate.net These reactions are valued for their atom economy, operational simplicity, and ability to generate molecular diversity. researchgate.net

A notable example is the one-pot, five-component reaction for the synthesis of tetrazole-benzofuran hybrids. rsc.org This process involves a Ugi-azide multicomponent reaction coupled with a Pd/Cu-catalyzed intramolecular cyclization, resulting in the formation of six new bonds in a single step. rsc.org Another approach utilizes copper iodide nanoparticles as a catalyst for the three-component coupling of aldehydes, secondary amines, and alkynes to produce 2,3-disubstituted benzofurans. researchgate.net This method is promoted as a green, effective, and inexpensive route to these derivatives. researchgate.net

Transition Metal-Catalyzed Syntheses of Benzofuran Cores

Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, and benzofurans are no exception. Palladium, in particular, has emerged as a highly versatile catalyst for various C-C and C-O bond-forming reactions crucial for constructing the benzofuran ring.

Palladium-Catalyzed Methodologies

Palladium catalysts are widely employed in the synthesis of benzofurans due to their ability to mediate a diverse range of transformations with high efficiency and selectivity.

The intramolecular Heck reaction is a cornerstone of palladium-catalyzed C-C bond formation and has been extensively used in the synthesis of complex molecules. caltech.edu This reaction typically involves the coupling of an aryl or vinyl halide with an olefin. caltech.edu In the context of benzofuran synthesis, a palladium-catalyzed Heck reaction of 2-haloaryl groups tethered to enol ether moieties has been shown to produce dihydrodibenzofuranones. nih.govacs.org

A more atom-economical alternative to the traditional Heck reaction is the direct oxidative Heck cyclization, also known as the intramolecular Fujiwara-Moritani reaction. caltech.edupitt.edunih.gov This process involves the direct coupling of an unfunctionalized arene with an olefin, obviating the need for pre-halogenation of the substrate. caltech.edu The palladium(II)-mediated oxidative cyclization of various precursors has proven to be a promising method for assembling biomedically relevant scaffolds. nih.govacs.org For instance, the catalytic oxidative cyclization of unsaturated indoles has been described, and this methodology has been extended to the synthesis of benzofurans and dihydrobenzofurans from allyl phenyl ethers. caltech.edu The mechanism is believed to involve initial arene palladation followed by olefin insertion and β-hydrogen elimination. caltech.edu

The choice of oxidant is critical in these oxidative cyclizations. Studies have shown that various oxidants, including molecular oxygen, benzoquinone, and silver carbonate, can be effective in promoting the desired transformation. caltech.edunih.gov The reaction conditions, including the choice of ligand and solvent, also play a significant role in the efficiency of the cyclization. caltech.edu

| Palladium-Catalyzed Reaction | Starting Materials | Key Features | Reference |

| Intramolecular Heck Reaction | 2-haloaryl enol ethers | Forms C-C bond, requires pre-halogenated substrate | nih.govacs.org |

| Direct Oxidative Heck Cyclization | Allyl phenyl ethers | C-H activation, avoids pre-halogenation, atom-economical | caltech.edupitt.edunih.gov |

| Oxidative Cyclization | Aryloxy-substituted precursors | Versatile for various functionalized benzofurans | nih.govacs.org |

C-H Activation and Functionalization Approaches for Benzofuran Arylation

Direct C-H activation has emerged as a powerful and atom-economical tool for the functionalization of heterocyclic systems, bypassing the need for pre-functionalized starting materials. nih.gov Both palladium and rhodium catalysis have been extensively employed for the arylation of the benzofuran nucleus.

Palladium-Catalyzed Arylation: Palladium-catalyzed direct C-H arylation is a premier method for synthesizing 2-arylbenzofurans. nih.gov These reactions typically demonstrate high regioselectivity for the C2 position of the benzofuran ring. nih.govnsf.gov A variety of arylating agents have been successfully utilized, including aryl halides, arylboronic acids, aryldiazonium salts, and triarylantimony difluorides. nih.govnih.govacs.org

A notable example involves the reaction of benzofurans with triarylantimony difluorides under aerobic conditions, using a Pd(OAc)₂ catalyst with CuCl₂ as an oxidant, which produces 2-arylbenzofurans in moderate to high yields. nih.gov The reaction is sensitive to the electronic properties of the substituents on the arylating agent, with electron-donating groups generally providing higher reactivity. nih.gov Other successful methods include the coupling of benzofurans with aryl N-methyliminodiacetic acid (MIDA) boronates and benzenesulfonyl chlorides. nih.gov Mechanistic studies suggest that these transformations can proceed through various pathways, including a Heck-type oxyarylation or a concerted metalation-deprotonation (CMD) mechanism, with C-H bond activation often being the rate-determining step. nsf.govacs.org A robust method for the direct arylation of benzofuran at room temperature using commercially available aryl iodides has been developed, showing complete C2 regioselectivity and tolerance for a range of functional groups. nsf.gov

| Catalyst System | Arylating Agent | Key Conditions | Position Selectivity | Reference |

|---|---|---|---|---|

| Pd(OAc)₂ / CuCl₂ | Triarylantimony Difluorides (Ar₃SbF₂) | 1,2-DCE, 80 °C, aerobic | C2 | nih.gov |

| Pd(OAc)₂ | Arylboronic Acids | TFA, Cu(OAc)₂ | C2 | nih.govacs.org |

| Pd(OAc)₂ | Aryldiazonium Tetrafluoroborates | - | C2 | nih.gov |

| Pd Catalyst | Benzenesulfonyl Chlorides | Li₂CO₃ | C2 | nih.gov |

| Pd Catalyst | Aryl Bromides | Low catalyst loading (0.1-0.5 mol%) | C3 | nih.govnih.gov |

| Pd(PPh₃)₄ | Aryl Iodides | Room Temperature | C2 | nsf.gov |

Rhodium-Catalyzed Functionalization: Rhodium complexes are highly effective catalysts for C-H functionalization reactions, offering high reactivity and selectivity. researchgate.net Rhodium(III)-catalyzed C-H activation, often guided by a directing group on the substrate, enables diverse transformations. researchgate.netnih.gov For instance, N-phenoxyacetamides have been used as versatile substrates in Rh(III)-catalyzed annulations with alkynes or alkenes to produce dihydrobenzofuran derivatives. researchgate.netnih.govacs.orgthieme-connect.com

A redox-neutral annulation of N-phenoxyacetamides with ynones, proceeding through a successive double C-H bond activation, yields complex indenols that incorporate a benzofuran unit. nih.govacs.org Another innovative approach is the rhodium-catalyzed direct vinylene annulation of m-salicylic acid derivatives with vinylene carbonate, which provides selective access to otherwise difficult-to-synthesize C4-substituted benzofurans. acs.orgacs.orgnih.gov This method highlights the ability of rhodium catalysis to achieve unconventional substitution patterns on the benzofuran core. acs.orgacs.org

Cross-Coupling Reactions for Benzofuran Derivatives (e.g., Suzuki, Sonogashira, Alkenylaluminum)

Cross-coupling reactions are fundamental in modern organic synthesis for the formation of C-C bonds. The Suzuki and Sonogashira reactions are particularly prominent in the synthesis and functionalization of benzofuran derivatives.

Suzuki-Miyaura Coupling: The palladium-catalyzed Suzuki-Miyaura reaction, which couples an organoboron species with an organohalide, is a highly versatile method for creating biaryl structures. mdpi.comwikipedia.org This reaction has been effectively applied to synthesize novel 2-arylbenzofuran derivatives. mdpi.com The general approach involves coupling a bromo-substituted benzofuran, such as 2-(4-bromophenyl)benzofuran, with various arylboronic acids. mdpi.com These reactions are typically performed in the presence of a palladium catalyst and a base in an aqueous solvent system, affording the desired products in good to excellent yields. mdpi.com The reaction demonstrates good functional group tolerance, making it a powerful tool for building molecular complexity. nih.govmdpi.com Furthermore, the regioselective Suzuki coupling of 2,3-dibromobenzofuran (B3192647) has been shown to proceed with high selectivity at the C2 position. unideb.hu An oxidative cyclization strategy following a Suzuki-Miyaura coupling has also been employed to generate benzofuran scaffolds. acs.org

| Benzofuran Substrate | Coupling Partner | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| 2-(4-Bromophenyl)benzofuran | Arylboronic acid | Pd(II) complex, K₂CO₃, EtOH/H₂O, 80 °C | 2-Aryl(biaryl)benzofuran | mdpi.com |

| 2,3-Dibromobenzofuran | Arylboronic acid | Pd(PPh₃)₄, Na₂CO₃, Toluene/H₂O | 2-Aryl-3-bromobenzofuran | unideb.hu |

| Boc-protected enamide iodide | ortho-Substituted boronic acid | Pd(0), NBS, PPTS | Substituted Benzofuran | acs.org |

Sonogashira Coupling: The Sonogashira coupling, a palladium- and copper-cocatalyzed reaction between a terminal alkyne and an aryl or vinyl halide, is another key strategy for functionalizing benzofurans. acs.org This reaction can be part of a one-pot synthesis where an initial Sonogashira coupling of an iodophenol with a terminal alkyne is followed by an intramolecular cyclization to yield the benzofuran derivative. acs.org Palladium nanoparticles have been shown to effectively catalyze one-pot syntheses of benzofurans via Sonogashira cross-coupling reactions under ambient conditions. organic-chemistry.org

Synthesis from o-Halo-Benzylketones and 2-Hydroxyarylacetonitriles

From o-Halo-Benzylketones: The intramolecular cyclization of o-halo-benzylketones provides a direct route to 2-arylbenzofurans. nih.gov While copper catalysts were historically used for this transformation, palladium-catalyzed ring closure has proven to be a highly efficient alternative. nih.gov The reaction of 2-bromobenzyl phenylketone using a catalyst system of Pd₂(dba)₃ with an N-heterocyclic carbene (NHC) ligand like IPr (1,3-bis(2,6-diisopropylphenyl)imidazolium) and a base such as Cs₂CO₃ in o-xylene (B151617) yields 2-arylbenzofurans with high conversion. nih.gov Iron(III) chloride and copper(II) chloride have also been reported as effective catalysts for this cyclization. nih.gov

From 2-Hydroxyarylacetonitriles: A palladium-catalyzed one-pot synthesis of 2-arylbenzofurans has been developed starting from 2-hydroxyarylacetonitriles and sodium sulfinates. nih.gov The proposed mechanism involves a tandem sequence of desulfinative addition followed by intramolecular annulation. nih.gov A related methodology involves the palladium-catalyzed tandem addition/cyclization of 2-(2-acylphenoxy)acetonitriles with arylboronic acids, which also furnishes 2-aroyl benzofurans. rsc.org This approach demonstrates excellent chemoselectivity and can be scaled up to the gram level. nih.govrsc.org

Copper-Catalyzed Methodologies for Benzofuran Formation

Copper catalysis offers a cost-effective and versatile alternative to palladium for the synthesis of benzofurans. A variety of copper-promoted reactions have been developed for constructing the benzofuran ring.

Key copper-catalyzed strategies include:

Intramolecular Cyclization: An efficient ring closure of 2-haloaromatic ketones to produce a wide range of benzo[b]furans can be achieved using a CuI catalyst. organic-chemistry.org Similarly, the cyclization of aryl o-bromobenzyl ketones is effectively promoted by copper catalysts. nih.gov

Domino Reactions: A domino hydration/annulation sequence starting from 2-fluorophenylacetylene derivatives uses a CuI/KOH system to afford benzofurans. nih.gov

Coupling/Cyclization: A ligand-free CuBr-catalyzed reaction between terminal alkynes and N-tosylhydrazones derived from o-hydroxybenzaldehydes provides a straightforward route to substituted benzofurans. organic-chemistry.org In a multicomponent approach, copper iodide catalyzes the reaction between salicylaldehydes, secondary amines, and terminal alkynes to give benzofuran derivatives in good to excellent yields. acs.org

| Starting Materials | Catalyst System | Reaction Type | Reference |

|---|---|---|---|

| 2-Haloaromatic ketones | CuI | Intramolecular Ring Closure | organic-chemistry.org |

| 2-Fluorophenylacetylene derivatives | CuI, KOH, H₂O, KI | Domino Hydration/Annulation | nih.gov |

| o-Hydroxybenzaldehyde N-tosylhydrazones + Terminal alkynes | CuBr (ligand-free) | Coupling/Cyclization | organic-chemistry.org |

| Salicylaldehydes + Secondary amines + Terminal alkynes | CuI | Three-Component Coupling/Cyclization | acs.org |

| Aryl o-bromobenzyl ketones | Copper catalysts | Intramolecular Ring Closure | nih.gov |

Catalytic Strategies Involving Rhenium, Rhodium, Platinum, and Gold in Benzofuran Synthesis

Beyond palladium and copper, other transition metals like rhodium and gold have proven to be highly effective in catalyzing unique and efficient pathways to benzofuran derivatives. The application of rhenium and platinum in this context is less commonly reported in the reviewed literature.

Rhodium Catalysis: Rhodium-based catalysts have gained significant importance in the synthesis of benzofurans, primarily through C-H activation strategies. nih.gov Rh(III) catalysts can mediate the annulation between salicylaldehydes and diazo compounds, where the choice of additive can chemoselectively favor the formation of benzofurans. organic-chemistry.org In a recent development, rhodium catalysis was used for the novel synthesis of benzofurans via a C-H directing group migration between 1,3-diynes and N-benzoxyacetamide. nih.gov These methods showcase rhodium's ability to facilitate complex bond-forming cascades under mild conditions. nih.govnih.gov

Gold Catalysis: Gold catalysts, known for their carbophilic π-acidity, are particularly adept at activating alkyne functionalities for cyclization reactions. nih.govacs.org A common strategy involves the intramolecular hydroalkoxylation of o-alkynylphenols to yield C2-substituted benzofurans. nih.gov Gold catalysis has also been employed in more complex cascade reactions. For example, a gold-catalyzed intermolecular alkoxylation/Claisen rearrangement/condensation cascade between quinols and alkynyl esters has been developed for the synthesis of diverse benzofuran derivatives. acs.org Furthermore, cooperative gold/photoredox catalysis has enabled the two-fold arylation of TMS-terminated alkynols to produce 2,3-diarylbenzofurans. nih.gov

Applications of Heterogeneous Catalysis and Nanoparticle Systems in Benzofuran Construction

Heterogeneous and nanoparticle-based catalysts offer significant advantages over their homogeneous counterparts, including simplified product purification, catalyst recovery, and potential for use in continuous flow systems.

Several systems have been successfully applied to benzofuran synthesis:

Palladium Nanoparticles (Pd-NPs): Easily prepared palladium nanoparticles have been used to catalyze the one-pot synthesis of various benzofurans via Sonogashira cross-coupling reactions under ambient conditions. organic-chemistry.org These catalysts can be recycled and reused without a significant drop in activity. organic-chemistry.org A highly active heterogeneous Pd-nanoparticle catalyst was also developed for the intramolecular addition of phenols to alkynes and successfully employed in a continuous flow reactor. nih.gov

Palladium on Solid Supports: Palladium on carbon (Pd/C) has been used as a heterogeneous catalyst for the 2-arylation of benzofuran with diphenyliodonium (B167342) tetrafluoroborate. nih.gov Additionally, palladium impregnated on magnetite (PdO-Fe₃O₄) has been shown to be an effective catalyst for the direct arylation of heterocycles. nih.gov

Palladium on Activated Carbon Fibers: A heterogeneous system consisting of palladium sustained on activated carbon fibers was used for the reaction of nitroarenes with o-alkynylphenols to form benzofuran derivatives. acs.org

Metal-Free and Organocatalytic Syntheses of Substituted Benzofurans

While transition metals are powerful catalysts, metal-free synthetic routes are gaining traction due to their lower cost, reduced toxicity, and simplified purification. nih.govacs.orgacs.org

Key metal-free approaches include:

Iodine-Mediated Reactions: Hypervalent iodine reagents can mediate the cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans. organic-chemistry.org A catalytic version of this reaction uses 10 mol% of (diacetoxyiodo)benzene (B116549) [PhI(OAc)₂] in the presence of a co-oxidant. nih.govorganic-chemistry.org In another approach, I₂O₅ mediates the oxidative cyclization of 1,6-enynes and arylsulfonylhydrazides to construct sulfonylated benzofurans. nih.gov

Base-Catalyzed Condensations: A transition-metal-free preparation of highly functionalized benzofurans involves the base-catalyzed condensation of o-hydroxyphenones with 1,1-dichloroethylene. nih.govorganic-chemistry.org The resulting labile intermediates can be rearranged into benzofuran carbaldehydes under mild acidic conditions. nih.govorganic-chemistry.org

Sigmatropic Rearrangements: A novel transition-metal-free synthesis of C3-arylated benzofurans has been developed from readily accessible benzothiophene (B83047) S-oxides and phenols. acs.org This pathway proceeds through a sequence involving an interrupted Pummerer reaction followed by a nih.govnih.gov sigmatropic rearrangement. acs.org

Oxidative Cyclization Employing Hypervalent Iodine Reagents

Hypervalent iodine reagents have emerged as mild and environmentally benign alternatives to heavy metal oxidants for various organic transformations. mdpi.comarkat-usa.org One of their key applications in this context is the oxidative cyclization of ortho-hydroxystilbenes to generate 2-arylbenzofurans. organic-chemistry.org This metal-free approach is efficient and tolerates a wide range of functional groups.

The reaction is typically catalyzed by a hypervalent iodine(III) species, such as (diacetoxyiodo)benzene (PIDA or PhI(OAc)₂), in the presence of a terminal oxidant like m-chloroperbenzoic acid (m-CPBA). organic-chemistry.org The proposed mechanism involves the activation of the stilbene (B7821643) double bond by the iodine(III) catalyst, forming an iodonium (B1229267) intermediate. This is followed by an intramolecular cyclization via nucleophilic attack from the phenolic hydroxyl group. Subsequent reductive elimination yields the 2-arylbenzofuran product and regenerates the active catalytic species. organic-chemistry.org Studies have shown that using 10 mol% of PIDA as a catalyst with m-CPBA as the oxidant in acetonitrile (B52724) provides excellent yields of 2-arylbenzofurans. organic-chemistry.orgthieme-connect.com The reaction proceeds effectively at room temperature, although ultrasonic irradiation has been shown to reduce reaction times significantly. organic-chemistry.org

The scope of this methodology has been demonstrated with various substituted 2-hydroxystilbenes. The presence of both electron-donating and electron-withdrawing groups on the aromatic rings is well-tolerated, though electron-withdrawing groups may slightly lower the isolated yields. thieme-connect.com

Table 1: Hypervalent Iodine(III)-Catalyzed Oxidative Cyclization of o-Hydroxystilbenes

| Entry | R¹ Group (on Phenol (B47542) Ring) | R² Group (on Styrene Ring) | Yield (%) thieme-connect.com |

|---|---|---|---|

| 1 | H | H | 83 |

| 2 | H | 4-Cl | 78 |

| 3 | H | 4-Br | 79 |

| 4 | H | 4-F | 81 |

| 5 | H | 4-NO₂ | 71 |

| 6 | H | 4-Me | 85 |

| 7 | H | 4-OMe | 89 |

| 8 | 4-Me | H | 86 |

Reactions performed with 10 mol% PhI(OAc)₂, 2.0 equiv. m-CPBA in MeCN at room temperature.

Acid-Catalyzed and Base-Catalyzed Cyclizations of Benzofuran Precursors

Both acidic and basic conditions can be effectively utilized to promote the intramolecular cyclization of suitably functionalized precursors to yield the benzofuran ring system.

Base-Catalyzed Cyclization: A simple and cost-effective method for synthesizing substituted benzofurans involves the base-promoted cyclization of o-alkynylphenols. nih.govrsc.org This approach avoids the use of expensive and air-sensitive transition-metal catalysts that are often required in other methods. rsc.org The reaction is typically performed in a polar aprotic solvent like dimethylformamide (DMF). A screening of various bases revealed that cesium carbonate (Cs₂CO₃) is particularly effective for this transformation, providing higher yields compared to other bases like potassium carbonate (K₂CO₃) or organic bases such as triethylamine (B128534) (TEA). nih.gov This method is notable for its tolerance of sensitive functional groups, such as the nitro group, which often does not withstand the harsh conditions of other synthetic routes. nih.gov

Table 2: Base-Promoted Cyclization of o-Alkynylphenols

| Entry | Phenol Substituent (R¹) | Alkyne Substituent (R²) | Base | Yield (%) nih.govrsc.org |

|---|---|---|---|---|

| 1 | H | Phenyl | Cs₂CO₃ | 86 |

| 2 | H | Phenyl | K₂CO₃ | 78 |

| 3 | 5-NO₂ | Phenyl | Cs₂CO₃ | 88 |

| 4 | 5-Cl | Phenyl | Cs₂CO₃ | 82 |

| 5 | H | n-Butyl | Cs₂CO₃ | 75 |

Reactions performed in DMF at 60 °C.

Acid-Catalyzed Cyclization:rsc.orgrsc.orgrsc.orgrsc.orgwuxiapptec.comwuxiapptec.comRearrangement Reactions in Benzofuran Synthesis

Molecular rearrangements offer unique pathways to complex molecular architectures, including the benzofuran core. A notable strategy involves the rearrangement of 2-hydroxychalcones. nih.gov By protecting the hydroxyl group, for example as a methoxymethyl (MOM) ether, and reacting with a hypervalent iodine reagent, a rearrangement occurs. The resulting 2,3-dihydrobenzofuran (B1216630) intermediates can be selectively converted into different benzofuran isomers. Treatment with a base or weak acid in a solvent like tetrahydrofuran (B95107) (THF) typically yields 3-acylbenzofurans. In contrast, using a strong acid like p-toluenesulfonic acid (p-TsOH) in a solvent such as hexafluoroisopropanol ((CF₃)₂CHOH) selectively produces 3-formylbenzofurans. nih.gov Other rearrangement strategies include the Claisen rearrangement of appropriately substituted allyl aryl ethers, which can be a key step in a multi-step sequence leading to benzofurans. researchgate.net An unusual rearrangement of a benzopyran ring to a benzofuran has also been reported under moderate conditions, providing another novel synthetic route. nih.gov

Regioselective Synthesis via 3-Hydroxy-2-pyrones and Nitroalkenes for Benzofuranones and Benzofurans

A highly regioselective method for preparing substituted benzofuranones involves the reaction of 3-hydroxy-2-pyrones with nitroalkenes bearing an ester group. nsf.govnih.gov These benzofuranones can subsequently be converted into the corresponding benzofurans. The key to this strategy is a Diels-Alder reaction between the electronically polarized pyrone and nitroalkene, which proceeds with high regioselectivity. nsf.gov The initial cycloaddition product eliminates nitrous acid, and a subsequent retro-cycloaddition reaction forms a phenol intermediate bearing a tethered ester. This intermediate then cyclizes to afford the benzofuranone product. nsf.gov This method allows for the creation of complex substitution patterns with excellent regiochemical control, as the substitution on the final product is dictated by the substitution on the starting pyrone and nitroalkene. nih.govacs.org

Boron Reagent-Mediated Cyclization Reactions of Alkynylanisoles

Boron reagents are versatile tools in organic synthesis. Boron tribromide (BBr₃) can be employed to mediate a domino reaction sequence to produce functionalized benzofurans. acs.org In one reported strategy, 1'-(2''-methoxyphenyl)-2-alkylidenetetrahydrofurans are treated with boron tribromide. This initiates a "ring-cleavage-deprotection-cyclization" cascade. The BBr₃ first cleaves the tetrahydrofuran ring and demethylates the methoxy (B1213986) group on the phenyl ring. The subsequent addition of water leads to the chemoselective cyclization to form the benzofuran ring, yielding products that contain a remote bromide functionality originating from the reagent. acs.org

Advanced Synthetic Transformations Applied to Bromo-Substituted Benzofuran Scaffolds

The presence of a bromine atom on the benzofuran core, as in 3-Bromo-4-methoxy-2-phenyl-1-benzofuran, provides a synthetic handle for further molecular elaboration. This position is particularly amenable to transition-metal-catalyzed cross-coupling reactions. hw.ac.uk

Functionalization Strategies on the Bromo Position of this compound and Related Derivatives

The carbon-bromine bond at the C3 position of the benzofuran ring is a prime site for forming new carbon-carbon and carbon-heteroatom bonds, enabling the rapid diversification of the core structure. hw.ac.uk Palladium-catalyzed cross-coupling reactions are the most prominent methods for this purpose.

Heck Coupling: The Heck reaction involves the coupling of an aryl or vinyl halide with an alkene to form a substituted alkene. organic-chemistry.orgwikipedia.org For a 3-bromobenzofuran derivative, this reaction would introduce a vinyl group at the C3 position. The reaction is catalyzed by a palladium(0) species and requires a base. organic-chemistry.org An intramolecular version of the Heck reaction has been utilized to construct 2-substituted-3-functionalized benzofurans, demonstrating its utility in building complex fused systems. nih.gov

Suzuki Coupling: The Suzuki-Miyaura coupling is a powerful reaction that forms a C-C bond between an organoboron compound (like a boronic acid or ester) and an organic halide. libretexts.orgorganic-chemistry.org This is arguably one of the most common methods for functionalizing aryl halides. For 3-bromobenzofurans, the Suzuki reaction allows for the introduction of a wide variety of aryl or vinyl substituents at the C3 position. The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by transmetalation with the boronic acid (activated by a base) and reductive elimination to give the coupled product and regenerate the catalyst. youtube.com

Sonogashira Coupling: The Sonogashira reaction couples a terminal alkyne with an aryl or vinyl halide, creating a C(sp²)-C(sp) bond. wikipedia.orgorganic-chemistry.org This reaction is typically co-catalyzed by palladium and copper salts in the presence of a base. researchgate.net Applying this reaction to a 3-bromobenzofuran derivative enables the direct installation of an alkynyl group at the C3 position. This introduced alkyne can then serve as a versatile functional group for further transformations, such as cycloadditions or reductions.

Table 3: Key Cross-Coupling Reactions for Functionalizing 3-Bromobenzofurans

| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst System | Resulting C3-Substituent |

|---|---|---|---|---|

| Heck Reaction | Alkene (R-CH=CH₂) | C(sp²)-C(sp²) | Pd(0) catalyst, Base | Alkenyl (-CH=CH-R) |

| Suzuki Coupling | Boronic Acid (R-B(OH)₂) | C(sp²)-C(sp²) | Pd(0) catalyst, Base | Aryl or Vinyl (R) |

| Sonogashira Coupling | Terminal Alkyne (H-C≡C-R) | C(sp²)-C(sp) | Pd(0)/Cu(I) catalyst, Base | Alkynyl (-C≡C-R) |

Regioselective Control in the Synthesis and Modification of Substituted Benzofurans

The synthesis of specifically substituted benzofurans, such as this compound, requires precise control over the regiochemical outcome of the core ring formation and its subsequent functionalization. Strategic selection of reactants, catalysts, and reaction conditions is paramount to selectively construct the desired substitution pattern and avoid the formation of unwanted isomers.

Regioselective Synthesis of the 2-Aryl-4-methoxybenzofuran Scaffold

The construction of the 4-methoxy-2-phenyl-1-benzofuran backbone, the precursor to the target compound, can be achieved through several regioselective strategies. A prominent and highly controllable method involves the reaction of a substituted phenol with an α-haloketone. For the synthesis of a 2-substituted benzofuran, the reaction between a phenol and an α-bromoacetophenone is particularly effective. The choice of promoter or catalyst is critical in dictating the regioselectivity of the cyclization.

Research has demonstrated that conducting the reaction of a phenol with an α-bromoacetophenone in the presence of neutral alumina (B75360) promotes a direct cyclization pathway that yields the 2-substituted benzo[b]furan with excellent regiocontrol. researchgate.net In the context of the target molecule, reacting 3-methoxyphenol (B1666288) with 2-bromo-1-phenylethanone under these conditions would favor the formation of the 2-phenyl-4-methoxy-1-benzofuran isomer. Conversely, employing a base such as potassium carbonate initially forms an α-phenoxy ketone intermediate, which upon subsequent acid-catalyzed or thermal cyclization, typically yields the 3-substituted benzofuran isomer. researchgate.net

More advanced techniques for regioselective benzofuran synthesis include transition-metal-catalyzed reactions. Palladium-catalyzed methodologies, such as the Sonogashira coupling of o-iodophenols with terminal alkynes followed by intramolecular cyclization, provide a robust route to 2-substituted benzofurans. youtube.com Similarly, direct C-H arylation of a pre-formed benzofuran core represents another powerful strategy for introducing substituents at specific positions with high selectivity. missouri.edu The use of Lewis acids like titanium tetrachloride has also been reported to promote the direct, one-step synthesis of 2-substituted benzofurans from phenols and α-haloketones, combining a Friedel-Crafts-like alkylation and intramolecular cyclodehydration with high regioselectivity. libretexts.orgyoutube.commasterorganicchemistry.com

Table 1: Influence of Reaction Conditions on the Regioselective Synthesis of Substituted Benzofurans

| Phenolic Reactant | Ketone/Alkyne Reactant | Catalyst/Promoter | Predominant Isomer | Reference(s) |

| Phenol | 2-Bromoacetophenone | Neutral Alumina | 2-Phenylbenzofuran | researchgate.net |

| Phenol | 2-Bromoacetophenone | K₂CO₃ then H⁺/Δ | 3-Phenylbenzofuran | researchgate.net |

| Substituted Phenols | 2-Chlorocyclohexanone | TiCl₄ | 2-Substituted Benzofuran | libretexts.org |

| o-Iodophenol | Phenylacetylene | (PPh₃)PdCl₂ / CuI | 2-Phenylbenzofuran | youtube.com |

Regioselective Modification: Bromination of the Benzofuran Core

Once the 4-methoxy-2-phenyl-1-benzofuran scaffold is synthesized, the final step is the regioselective introduction of a bromine atom. Electrophilic aromatic substitution on the benzofuran ring is governed by the directing effects of the existing substituents. The benzofuran nucleus is inherently electron-rich, with the C3 position being particularly susceptible to electrophilic attack in 2-substituted derivatives due to its higher electron density.

The substituents on the precursor molecule, a methoxy group at C4 and a phenyl group at C2, collaboratively direct the incoming electrophile. The 4-methoxy group is a potent activating group that directs ortho and para. libretexts.orgyoutube.comnih.gov In this system, it strongly activates the C3 and C5 positions. Concurrently, the C3 position is the most nucleophilic site on the furan ring portion of a 2-phenylbenzofuran. The synergistic effect of these electronic factors overwhelmingly favors electrophilic substitution at the C3 position.

A standard and highly effective reagent for this transformation is N-Bromosuccinimide (NBS). missouri.eduwikipedia.orgorganic-chemistry.org The reaction is typically carried out in a suitable solvent such as acetonitrile or dimethylformamide (DMF), which can influence the selectivity. missouri.edunih.gov For electron-rich aromatic compounds like 4-methoxy-2-phenyl-1-benzofuran, bromination with NBS proceeds under mild conditions to afford the 3-bromo derivative with high regioselectivity. nih.govcommonorganicchemistry.comresearchgate.net Studies on similarly substituted systems confirm this predictable outcome. For example, the bromination of various activated benzofuran derivatives with NBS consistently yields products arising from substitution at the most electronically enriched and sterically accessible position. researchgate.netnih.gov

Table 2: Examples of Regioselective Bromination of Activated Benzofuran Derivatives

| Substrate | Reagent | Solvent | Position of Bromination | Reference(s) |

| Activated Arenes (general) | NBS | Acetonitrile | para to activating group | nih.govresearchgate.net |

| Phenols, Anilines (general) | NBS | DMF | High para-selectivity | missouri.edu |

| 1-(2-Alkylbenzofuran-3-yl)-2-(4-methoxyphenyl)ethanone | Bromine | Acetic Acid | C3 of the methoxyphenyl ring | researchgate.net |

| 2-Hydroxyacetophenone derivative | 2-Bromo-1-(3,4,5-trimethoxyphenyl)ethanone | K₂CO₃ / Acetone | Cyclization to nitrobenzofuran | nih.gov |

| Acetanilide (analogous electron-rich system) | NBS / cat. HCl | Acetonitrile | para to amido group | youtube.com |

Through this two-stage strategic approach—first, the regiocontrolled synthesis of the disubstituted benzofuran core, followed by a predictable and selective electrophilic bromination—the target compound, this compound, can be synthesized with a high degree of purity and structural certainty.

Mechanistic Investigations and Reaction Pathway Elucidation for Benzofuran Formation and Transformation

The synthesis and transformation of benzofurans, a key scaffold in medicinal chemistry and materials science, are governed by complex reaction mechanisms. Understanding these pathways is crucial for developing efficient synthetic strategies and controlling product outcomes. This article delves into the mechanistic investigations of benzofuran formation, with a conceptual focus on how these principles apply to the synthesis of the specifically substituted compound, this compound.

Mechanistic Investigations and Reaction Pathway Elucidation for Benzofuran Formation and Transformation

Theoretical and Computational Mechanistic Studies

Computational chemistry has emerged as a powerful tool for elucidating the intricate details of reaction mechanisms that are often difficult to probe experimentally. For the formation of the benzofuran (B130515) ring, theoretical studies provide profound insights into reaction pathways, transition state geometries, and the electronic factors that control reactivity and selectivity.

Density Functional Theory (DFT) is a cornerstone of computational mechanistic studies, enabling the calculation of electronic structures and energy profiles of reacting systems. In the context of benzofuran synthesis, DFT has been employed to map out potential energy surfaces, identify intermediates, and characterize the transition states that connect them.

For instance, in acid-catalyzed cyclization reactions of acetals to form the benzofuran core, DFT calculations can predict the regiochemical outcome. wuxiapptec.com A mechanistic investigation of such a reaction involves the initial protonation of the substrate, followed by the elimination of an alcohol to form a critical oxonium ion intermediate. The subsequent nucleophilic attack from the phenyl ring can occur at two different sites, leading to regioisomers. wuxiapptec.com DFT calculations can determine the activation energies for both competing pathways. A study on a model system revealed that the pathway leading to the thermodynamically more stable product is not always the kinetically favored one. wuxiapptec.com Calculation of the reaction energy profiles showed a difference in activation energy between the two possible cyclization pathways, which allowed for a theoretical prediction of the product ratio that was consistent with experimental observations. wuxiapptec.com

Table 1: Calculated Activation Energies for Competing Benzofuran Cyclization Pathways

| Reaction Pathway | Competing Site for Cyclization | Calculated Activation Energy (kcal/mol) | Predicted Major Product |

| Pathway A | Site a | 10.16 | No |

| Pathway B | Site b | 9.22 | Yes |

Data derived from a DFT study on a model acid-catalyzed benzofuran synthesis. The lower activation energy for Pathway B correctly predicts the major regioisomer observed experimentally. wuxiapptec.com

These computational models are invaluable for understanding how substituents, such as the bromo, methoxy (B1213986), and phenyl groups in 3-Bromo-4-methoxy-2-phenyl-1-benzofuran, would influence the energy landscape of the reaction, thereby directing the reaction toward a specific isomer. DFT is also used to characterize intermediates and transition states in transition-metal-catalyzed reactions, such as those involving palladium, which are common in modern benzofuran synthesis. nih.govrsc.org

Quantum tunneling is a phenomenon where a particle can pass through a potential energy barrier that it classically cannot surmount. wikipedia.org This effect is most significant for light particles, such as protons or hydrogen atoms, and can play a crucial role in reactions involving their transfer. princeton.edu

Recent research has provided evidence for quantum tunneling in the on-surface synthesis of a benzofuran derivative. researchgate.net In this study, the reaction rate was found to be significantly influenced by isotopic substitution. The formation of the benzofuran from a deuterated precursor was markedly slower than from the non-deuterated version at low temperatures. This large kinetic isotope effect is a hallmark of a reaction proceeding via quantum tunneling, as the heavier deuterium atom tunnels much less efficiently than a protium atom. researchgate.net Such studies demonstrate that even in complex organic transformations like benzofuran ring closure, quantum mechanical effects can override classical transition state theory and dictate reaction outcomes, a concept known as tunneling control. indico.global While not yet specifically studied for this compound, these findings open up the possibility that tunneling could be a factor in its synthesis, particularly in steps involving proton or hydrogen atom transfers under specific conditions.

The reactivity of a molecule is fundamentally governed by its electronic structure. Computational methods allow for the visualization and analysis of key electronic properties, such as electron density distribution and molecular electrostatic potential (MEP), to predict how a molecule will behave in a chemical reaction.

The analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) distributions can predict the most likely sites for nucleophilic and electrophilic attack. wuxiapptec.com For benzofuran and its precursors, calculating these frontier molecular orbitals helps to understand the regioselectivity of cyclization and substitution reactions. wuxiapptec.com

Molecular Electrostatic Potential (MEP) surfaces map the electrostatic potential onto the electron density surface of a molecule, providing a visual guide to its charge distribution. chemrxiv.org Regions of negative potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. pixel-online.netresearchgate.net For a substituted phenol (B47542) undergoing cyclization to form a benzofuran, MEP analysis can identify the most nucleophilic carbon atom on the benzene (B151609) ring, thus predicting the regiochemical outcome of the ring-closing step. pixel-online.net Similarly, analysis of global and local reactivity indices, such as Fukui functions and local softness, derived from electron populations, can provide a quantitative measure of the reactivity at different atomic sites within a molecule. nih.gov

Table 2: Conceptual Reactivity Prediction for a Benzofuran Precursor

| Molecular Site | Electron Density | Electrostatic Potential | Predicted Reactivity |

| Phenolic Oxygen | High | Negative (Red) | Nucleophilic |

| ortho-Carbon to Hydroxyl | High | Negative (Yellow/Green) | Nucleophilic / Site of Electrophilic Attack |

| Carbonyl Carbon | Low | Positive (Blue) | Electrophilic |

This conceptual table illustrates how calculated electronic properties can be used to predict the reactive sites in a molecule poised to undergo cyclization to form a benzofuran ring.

The Kinetic Isotope Effect (KIE) is a powerful tool for probing reaction mechanisms, particularly for identifying the rate-determining step and understanding the nature of the transition state. It is defined as the ratio of the rate constant of a reaction with a lighter isotope to the rate constant with a heavier isotope (e.g., kH/kD).

A significant primary KIE (typically > 2) is observed when a bond to the isotope is broken or formed in the rate-determining step of the reaction. In the synthesis of benzofuran derivatives, KIE studies can elucidate whether a C-H bond activation, proton transfer, or another step is rate-limiting. For example, in a copper-mediated intramolecular dehydrogenative C-H/O-H coupling to form a benzothieno[3,2-b]benzofuran, a KIE study was performed. researchgate.net The observation of a significant KIE would implicate C-H bond cleavage as being involved in the rate-determining step. As mentioned previously, a very large KIE observed at low temperatures was used as key evidence for the role of quantum tunneling in a specific benzofuran synthesis. researchgate.net These studies are critical for validating proposed mechanisms and optimizing reaction conditions.

Experimental Mechanistic Probes and Intermediates Characterization

While computational studies provide a theoretical framework, experimental investigations are essential to validate proposed mechanisms and characterize reactive intermediates. The synthesis of benzofurans often proceeds through a series of transient species that can be probed using a variety of experimental techniques.

Proposed reaction mechanisms for transition-metal-catalyzed benzofuran syntheses are rich with postulated intermediates, including metal-pi complexes, metallacycles, and oxidative addition products. nih.govacs.org For example, in palladium-catalyzed syntheses, intermediates such as η³-(benzofuryl)methyl palladium complexes have been proposed in Tsuji-Trost-type reactions. nih.gov The characterization of these intermediates is challenging due to their often short lifetimes. However, in some cases, stable analogues can be synthesized and characterized by techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.

Understanding and Controlling Regiochemical Outcomes and Stereoselectivity in Benzofuran Synthetic Reactions

The synthesis of a specifically substituted molecule like this compound requires precise control over the regiochemistry of the ring formation and any subsequent functionalization.

Regioselectivity: The formation of the benzofuran ring often involves an intramolecular cyclization where a choice between two or more possible ring-closing positions exists. The outcome is determined by a delicate balance of steric and electronic factors. oregonstate.edu

Electronic Control: The electronic nature of substituents on the aromatic ring plays a key role. Electron-donating groups (like the methoxy group in the target molecule's precursor) activate the aromatic ring towards electrophilic attack, directing the cyclization to the ortho and para positions. Computational studies, as discussed in section 3.1.3, can quantify these electronic effects and predict the favored site of cyclization. wuxiapptec.com

Steric Control: Bulky substituents can hinder attack at a nearby position, favoring cyclization at a less sterically encumbered site.

Catalyst/Reagent Control: In transition metal catalysis, the choice of ligand can profoundly influence regioselectivity. organic-chemistry.org Different ligands can alter the steric and electronic environment around the metal center, thereby favoring one reaction pathway over another. For example, in palladium-catalyzed reactions, ligand-controlled regioselectivity has been demonstrated in the hydroheteroarylation of vinylarenes with benzofurans. organic-chemistry.org

Stereoselectivity: When a chiral center is formed during the synthesis, controlling the stereochemical outcome is paramount. In the context of benzofuran synthesis, this is particularly relevant for the formation of 2,3-dihydrobenzofurans, which can contain stereocenters at the C2 and C3 positions. Highly enantioselective methods, often employing chiral catalysts, have been developed for this purpose. For example, palladium-catalyzed Heck/Tsuji-Trost reactions using chiral phosphine ligands (e.g., TY-Phos) can produce chiral 2,3-dihydrobenzofurans with excellent enantiocontrol. organic-chemistry.org While the target molecule, this compound, is achiral, stereocontrolled reactions could be employed in the synthesis of related chiral analogues or in subsequent transformations of the benzofuran core.

Advanced Spectroscopic and Analytical Characterization Techniques for Structural Elucidation of Benzofuran Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment and Conformational Analysis (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic compounds in solution. By analyzing the chemical shifts, coupling constants, and integration of proton (¹H) and carbon-13 (¹³C) nuclei, a detailed map of the molecule's atomic connectivity can be constructed.

¹H NMR Spectroscopy: The ¹H NMR spectrum of 3-Bromo-4-methoxy-2-phenyl-1-benzofuran is anticipated to exhibit distinct signals corresponding to the aromatic protons on the benzofuran (B130515) core and the pendant phenyl ring, as well as the methoxy (B1213986) group protons. The chemical shifts (δ) are influenced by the electronic environment of each proton. The protons on the phenyl ring will likely appear as a multiplet in the range of 7.3-7.6 ppm. The protons on the benzofuran ring system are expected in the aromatic region as well, with their exact shifts and coupling patterns dictated by the substitution pattern. The methoxy group protons should appear as a sharp singlet, typically around 3.9-4.0 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The spectrum for this compound would show distinct resonances for the carbons of the benzofuran skeleton, the phenyl group, and the methoxy group. The carbon atom attached to the bromine (C3) would be significantly influenced, and its chemical shift would be a key indicator. Aromatic carbons typically resonate between 110 and 160 ppm. The methoxy carbon is expected to have a chemical shift in the range of 55-60 ppm.

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Chemical Shift (ppm) | Multiplicity |

| 7.55-7.35 | m |

| 7.30-7.10 | m |

| 3.95 | s |

Note: The data in this table is predicted and should be confirmed by experimental results.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the parent ion, which allows for the determination of the elemental composition and thus the molecular formula of the compound. For this compound (C₁₅H₁₁BrO₂), the expected exact mass can be calculated and compared to the experimental value to confirm the molecular formula.

Fragmentation Analysis: In the mass spectrometer, the molecule can be fragmented into smaller, charged species. The pattern of these fragments is often characteristic of the compound's structure. For this compound, characteristic fragmentation would likely involve the loss of the bromine atom, the methoxy group (as a methyl radical or formaldehyde), or cleavage of the phenyl group. Analysis of these fragmentation pathways provides further confirmation of the proposed structure.

| Mass Spectrometry Data (Predicted) | |

| Technique | Expected Observation |

| HRMS (ESI-TOF) | Molecular ion peak [M+H]⁺ corresponding to the exact mass of C₁₅H₁₂BrO₂⁺ |

| MS/MS Fragmentation | Fragments corresponding to the loss of Br, CH₃, OCH₃, and C₆H₅ |

Note: The data in this table is predicted and should be confirmed by experimental results.

Single Crystal X-ray Diffraction for Definitive Solid-State Structural Determination

Single Crystal X-ray Diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, the precise arrangement of atoms in the crystal lattice can be determined, providing unambiguous proof of the molecular structure, including bond lengths, bond angles, and stereochemistry.

For this compound, a successful crystal structure determination would provide the exact spatial relationship between the benzofuran core, the phenyl ring, the bromine atom, and the methoxy group. This data is invaluable for understanding intermolecular interactions in the solid state.

| Crystallographic Data (Hypothetical) | |

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | [Value] |

| b (Å) | [Value] |

| c (Å) | [Value] |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | [Value] |

| Z | 4 |

Note: The data in this table is hypothetical and requires experimental determination.

Infrared (IR) Spectroscopy for Functional Group Identification and Bond Characterization

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations such as stretching and bending.

| Infrared (IR) Spectroscopy Data (Predicted) | |

| Wavenumber (cm⁻¹) | Vibrational Mode |

| 3100-3000 | Aromatic C-H stretch |

| 2950-2850 | Aliphatic C-H stretch (methoxy) |

| 1600-1450 | Aromatic C=C stretch |

| 1250-1200 | Aryl-O-C stretch (asymmetric) |

| 1050-1000 | Aryl-O-C stretch (symmetric) |

| 600-500 | C-Br stretch |

Note: The data in this table is predicted and should be confirmed by experimental results.

Computational Chemistry and Cheminformatics in Benzofuran Research and Design

Theoretical Prediction of Chemical Reactivity and Regioselectivity within Benzofuran (B130515) Systems

Computational chemistry offers powerful tools to predict the reactivity and regioselectivity of chemical reactions, guiding synthetic efforts toward desired products. nih.govresearchgate.net For the benzofuran system, theoretical methods can explain its reaction patterns with electrophiles and nucleophiles and predict the most likely positions for functionalization.

The reactivity of the benzofuran ring is influenced by the electron distribution across the fused heterocyclic system. The C2 and C3 positions of the furan (B31954) ring are generally the most reactive sites. researchgate.net Density Functional Theory (DFT) is a widely used quantum mechanical method to study electronic structure and predict reactivity. researchgate.netacs.org By calculating properties like atomic charges, frontier molecular orbitals (HOMO and LUMO), and Fukui functions, chemists can identify the most nucleophilic and electrophilic centers within a molecule. researchgate.net

For example, the electronic richness of the C3 position makes it susceptible to electrophilic substitution. researchgate.net Conversely, metallation often occurs regioselectively at the C2 position. researchgate.net Computational methods can model the transition states and intermediates of potential reaction pathways, such as those in electrophilic aromatic substitution or cycloaddition reactions. acs.orgnih.gov A study investigating the reaction of 3-hydroxy-2-pyrones with nitroalkenes to form benzofuranones highlights the importance of controlling regioselectivity to create complex substitution patterns, a process that can be modeled and understood theoretically. nih.gov Furthermore, DFT calculations have been used to elucidate the reaction manifold in the palladium-catalyzed reductive ring-opening and closure of benzofurans to form indoles, calculating the free energy profile for key steps like the benzofuran opening. researchgate.net

In Silico Design and Virtual Screening of Novel Benzofuran-Based Compounds

In silico design and virtual screening are cornerstone strategies in modern drug discovery, enabling the rapid and cost-effective identification of promising hit compounds from vast chemical libraries. nih.gov These methods leverage computational models of biological targets to filter databases containing millions of compounds, prioritizing a manageable number for synthesis and experimental testing. nih.govjazindia.com

Virtual Screening can be broadly categorized into ligand-based and structure-based approaches.

Ligand-based virtual screening is used when the 3D structure of the target is unknown. It relies on the knowledge of existing active molecules to build a pharmacophore model—an ensemble of steric and electronic features necessary for biological activity. nih.govresearchgate.net This model is then used as a 3D query to search for new molecules that share the same features.

Structure-based virtual screening , predominantly using molecular docking, is employed when the 3D structure of the target protein is available. researchgate.netnih.gov Large compound libraries are docked into the protein's active site, and compounds are ranked based on their predicted binding affinity (docking score) and interaction patterns. nih.gov

Numerous studies have successfully applied these techniques to the benzofuran scaffold. In one example, a computer-aided drug design (CADD) approach was used to screen 16 novel benzofuran-1,3,4-oxadiazole derivatives as potential inhibitors of Mtb Pks13. nih.gov The screening identified three lead compounds with excellent binding energies, comparable or superior to the known inhibitor TAM-16. nih.gov In another study, ligand-based pharmacophore modeling and molecular docking were used to identify benzofuran-1,2,3-triazole hybrids as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR) in lung cancer. nih.govresearchgate.net These in silico methods not only identify potential hits but also provide hypotheses about their binding modes, which are invaluable for subsequent lead optimization. jazindia.comresearchgate.net

Synthetic Applications and Building Block Utility of Benzofuran Derivatives

3-Bromo-4-methoxy-2-phenyl-1-benzofuran as a Versatile Precursor in Complex Organic Synthesis

The strategic placement of reactive functional groups makes this compound a highly valuable and versatile precursor in the field of complex organic synthesis. The key to its utility lies in the presence of a bromine atom at the C-3 position of the benzofuran (B130515) ring. This aryl bromide functionality serves as a prime handle for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental tools for the construction of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds.

The electron-rich nature of the benzofuran ring system, further modulated by the methoxy (B1213986) group at C-4 and the phenyl group at C-2, influences the reactivity of the C-Br bond, making it amenable to oxidative addition to a palladium(0) catalyst, the crucial first step in many coupling cycles. libretexts.orgwikipedia.org This allows synthetic chemists to use this compound as a foundational building block, introducing diverse molecular fragments at the C-3 position with high precision and control.

Several major classes of cross-coupling reactions can be effectively applied to this precursor:

Suzuki-Miyaura Coupling: This reaction enables the formation of a C-C bond by coupling the aryl bromide with an organoboron reagent, such as an arylboronic acid or ester. mdpi.comdntb.gov.ua By employing this method, a wide array of aryl or heteroaryl substituents can be introduced at the C-3 position, leading to the synthesis of complex biaryl and heterobiaryl structures. These motifs are prevalent in pharmaceuticals and materials science. mdpi.comnih.gov The reaction is known for its mild conditions and tolerance of various functional groups. nih.govbeilstein-journals.org

Sonogashira Coupling: To install an alkyne moiety, the Sonogashira coupling is the method of choice. It involves the reaction of the aryl bromide with a terminal alkyne, co-catalyzed by palladium and copper(I) species. organic-chemistry.orglibretexts.org This reaction is instrumental in creating arylalkynes, which are important intermediates for synthesizing more complex structures, including conjugated polymers and macrocycles. Copper-free versions of this reaction have also been developed to avoid potential issues with the copper co-catalyst. nih.gov

Buchwald-Hartwig Amination: This powerful reaction forms a carbon-nitrogen bond by coupling the aryl bromide with a primary or secondary amine. wikipedia.org It has largely replaced harsher classical methods for synthesizing aryl amines. libretexts.org Using this compound, a diverse range of nitrogen-containing functional groups, from simple anilines to complex heterocycles, can be appended to the benzofuran core. nih.govnih.gov This is particularly significant for creating compounds with potential biological activity.

The table below summarizes the potential transformations of this compound, highlighting its role as a versatile synthetic intermediate.

| Reaction Type | Coupling Partner | Catalyst System (Typical) | Bond Formed | Resulting Structure |

| Suzuki-Miyaura Coupling | Arylboronic Acid (Ar-B(OH)₂) | Pd(PPh₃)₄ + Base (e.g., K₂CO₃) | C(sp²)-C(sp²) | 3-Aryl-4-methoxy-2-phenyl-1-benzofuran |

| Sonogashira Coupling | Terminal Alkyne (R-C≡CH) | PdCl₂(PPh₃)₂ + CuI + Base (e.g., NEt₃) | C(sp²)-C(sp) | 3-Alkynyl-4-methoxy-2-phenyl-1-benzofuran |

| Buchwald-Hartwig Amination | Amine (R¹R²NH) | Pd₂(dba)₃ + Ligand (e.g., XPhos) + Base (e.g., KOtBu) | C(sp²)-N | 3-(Amino)-4-methoxy-2-phenyl-1-benzofuran |

This table is interactive. Click on the headers to sort.

Utilization of Benzofuran Scaffolds in the Total Synthesis of Natural Products

The benzofuran nucleus is a privileged scaffold found in a vast number of biologically active natural products. nih.gov Its derivatives exhibit a wide spectrum of pharmacological properties, which has made them attractive targets for total synthesis. Synthetic strategies often rely on the use of pre-functionalized benzofuran building blocks to construct the core of the natural product efficiently.

While a specific total synthesis employing this compound is not prominently documented, the general approach to complex natural products often involves the late-stage functionalization of a core structure. A bromo-substituted benzofuran is an ideal intermediate for such strategies, allowing for the introduction of key substituents via the cross-coupling reactions detailed previously.

Examples of natural product classes containing the benzofuran moiety include:

Neolignans: Many natural products, such as ailanthoidol, feature a 2-arylbenzofuran structure. Their synthesis often involves the coupling of a phenol (B47542) derivative with a phenyl-containing fragment.

Coumestans: These compounds, which possess phytoestrogenic activity, are characterized by a fused benzofuro-coumarin system.

Moracins: A series of compounds isolated from the mulberry tree, these feature complex benzofuran structures and exhibit antibiotic activity.

The synthesis of these molecules underscores the importance of having access to a diverse toolkit of substituted benzofuran precursors to enable the exploration of structure-activity relationships and the development of analogues with improved therapeutic properties.

| Natural Product Example | Core Structure | Noted Biological Activity |

| Ailanthoidol | 2-Arylbenzofuran | Antifungal, Antioxidant |

| Egonol | 2-Arylbenzofuran | Insecticidal |

| Moracin C | Substituted Benzofuran | Antifungal, Antibacterial |

| Coumestrol | Benzofuro[3,2-c]coumarin | Phytoestrogenic |

This table is interactive. Click on the headers to sort.

Development of Novel Functional Molecules for Advanced Materials Science

The benzofuran ring system is an excellent chromophore due to its rigid, planar structure and extended π-electron system. These characteristics are highly desirable for applications in materials science, particularly in the fields of optoelectronics and photovoltaics. The photophysical properties of benzofuran-based molecules, such as their absorption and emission wavelengths and fluorescence quantum yields, can be precisely tuned by chemical modification.

Compounds like this compound serve as key starting materials for creating advanced functional materials. The bromo-substituent allows for the systematic extension of the π-conjugated system through cross-coupling reactions. By attaching other aromatic or heteroaromatic units, developers can engineer molecules with specific energy levels (HOMO/LUMO) to optimize performance in devices such as:

Organic Light-Emitting Diodes (OLEDs): Benzofuran derivatives can be designed to be highly fluorescent emitters. Some systems exhibit aggregation-induced emission (AIE), where their fluorescence intensity increases in the solid state, a valuable property for efficient OLEDs. elsevierpure.com The methoxy group on the precursor can play a crucial role in modulating intermolecular interactions that lead to these AIE characteristics. elsevierpure.com

Organic Photovoltaics (OPVs): As electron-donating components in the active layer of solar cells, benzofuran-based molecules can be tailored to have strong light absorption in the solar spectrum and appropriate energy levels for efficient charge separation at the donor-acceptor interface.

The performance of organic electronic devices, such as Organic Field-Effect Transistors (OFETs), is critically dependent on the molecular structure and solid-state packing of the semiconductor material. Introducing various heterocyclic rings (hetaryl groups) onto the benzofuran scaffold is a proven strategy for developing high-performance organic semiconductors.

Starting with this compound, Suzuki or Stille coupling reactions can be used to link electron-rich or electron-deficient heterocycles like thiophene (B33073), thiazole, or pyridine (B92270) to the C-3 position. This creates extended, co-planar π-systems that facilitate intermolecular charge transport (hole or electron mobility) in the solid state. For example, benzofuran derivatives containing thiophene rings have been utilized in the construction of highly efficient OFETs. acs.org The ability to create a diverse library of hetaryl-substituted benzofurans from a common precursor allows for the systematic investigation of structure-property relationships and the optimization of materials for next-generation flexible and transparent electronics.

Structure Activity Relationship Sar Studies and Rational Medicinal Chemistry Design Principles for Benzofuran Based Scaffolds

Systematic Investigation of Substituent Effects on Benzofuran (B130515) Reactivity and Design

The chemical reactivity and biological activity of the benzofuran scaffold are highly dependent on the nature and position of its substituents. The benzofuran ring is generally prone to electrophilic substitution reactions, with the C2 and C3 positions being the most reactive. chemicalbook.com When the C2 position is occupied, substitution typically occurs at the C3 position. chemicalbook.com

Systematic studies have elucidated how different functional groups affect the molecule's properties:

Electronic Effects : The introduction of electron-donating groups (e.g., methoxy) or electron-withdrawing groups (e.g., fluoro, nitro) significantly influences the reactivity and biological activity of the benzofuran core. nih.govmdpi.com For instance, in the synthesis of certain benzofuran derivatives, substrates with electron-donating substituents have been observed to produce higher yields. nih.gov Conversely, electron-withdrawing groups on the phenyl ring can diminish the yield. nih.gov In terms of biological activity, one study on SIRT2 inhibitors found that an electron-donating methoxy (B1213986) group on the benzofuran core enhanced the inhibitory effect compared to an electron-withdrawing fluoro group. mdpi.com

Halogenation : The position of halogen atoms is a critical determinant of biological activity. nih.gov A bromine atom at the 3-position of the benzofuran ring has been associated with remarkable cytotoxic activity against certain leukemia cell lines. nih.gov The hydrophobic and electron-donating character of halogens can enhance a compound's cytotoxic properties. nih.gov Studies have frequently noted that placing a halogen atom at the para-position of a 2-phenyl ring leads to maximum activity. nih.gov

Positional Importance : The C-2 position is often a key site for modulating cytotoxic activity. nih.gov The introduction of various substituents, such as different heterocyclic groups at C-2 or modifications to the 2-phenyl group, is closely related to the compound's antibacterial and anticancer activity. nih.gov The presence of specific groups, like a phenolic hydroxy group, has also been identified as crucial for modulating anticancer activity, likely by promoting favorable hydrogen-bonding interactions with the target. researchgate.net

The following table summarizes the observed effects of different substituents on the benzofuran scaffold.

Table 1: Effects of Substituents on Benzofuran Scaffolds

| Substituent Type | Position | Observed Effect | Source |

|---|---|---|---|

| Electron-Donating Groups (e.g., Methoxy) | Benzofuran Core | Can increase synthetic yield and enhance biological activity (e.g., SIRT2 inhibition). | nih.govmdpi.com |

| Electron-Withdrawing Groups (e.g., Nitro) | Phenyl Ring | Can decrease synthetic yield but may significantly boost anticancer activity. | researchgate.netnih.gov |

| Halogens (e.g., Bromo, Chloro) | 3-Position | Can impart significant cytotoxic activity against cancer cells. | nih.gov |

| Halogens (e.g., Chloro) | Para-position of N-phenyl ring | Often results in maximum recorded cytotoxic activity. | nih.gov |

| -CONH Group | General | Found to be necessary for certain anticancer activities. | researchgate.net |

| Phenolic Hydroxyl Group | General | Crucial for modulating anticancer activity through hydrogen bond donation. | researchgate.net |

Computational Approaches to Analyze Ligand-Target Interactions for Benzofuran Derivatives

Computational chemistry provides powerful tools for understanding how benzofuran derivatives interact with biological targets at a molecular level, thereby guiding the rational design of more potent and selective compounds. aip.org Methodologies like molecular docking and quantitative structure-activity relationship (QSAR) studies are widely employed. aip.orgnih.gov

Molecular Docking : This technique predicts the preferred orientation of a ligand when bound to a target protein, offering insights into binding affinity and interaction modes. aip.org For benzofuran derivatives, docking simulations have been used to identify key interactions within the active sites of enzymes like acetylcholinesterase and butyrylcholinesterase. nih.govnih.gov These studies have revealed the importance of hydrogen bonds and π-π stacking interactions. For example, docking analysis of a potent SIRT2 inhibitor showed that the oxygen atom of the benzofuran moiety interacted with Gln167 and Arg97 via strong hydrogen bonds, while the benzofuran ring itself was involved in π-π stacking with Tyr104. mdpi.com Such insights confirm that specific residues are molecular keys to explaining differences in affinity and selectivity among compounds. acs.org

3D-QSAR Studies : Three-dimensional quantitative structure-activity relationship (3D-QSAR) analyses, including techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), generate predictive models based on the steric and electrostatic fields of a series of compounds. researchgate.net These models help to visualize the structural requirements for optimal activity. For a series of novel acetylcholinesterase inhibitors, 3D-QSAR analysis revealed the importance of the alkyl group at specific positions of the phenyl moiety for activity. nih.gov Such studies allow for the in-silico design of new molecules with potentially higher biological activity before undertaking their synthesis. researchgate.net

The table below highlights several computational studies on benzofuran derivatives.

Table 2: Computational Studies on Benzofuran Derivatives

| Computational Method | Target/Application | Key Findings | Source |

|---|---|---|---|

| Molecular Docking | Acetylcholinesterase (AChE) | Showed good binding modes in the active site, similar to the native ligand donepezil. | nih.gov |

| 3D-QSAR (CoMFA/CoMSIA) | Lysine-Specific Demethylase 1 (LSD1) | Generated reliable models to predict biological activity and guide the design of new, more potent molecules. | researchgate.net |

| Molecular Dynamics Simulations | Butyrylcholinesterase (BChE) | Revealed that a potent inhibitor binds to both the catalytic and peripheral anionic sites, consistent with experimental data. | nih.gov |

| Molecular Docking | SIRT2 | Predicted key hydrogen bond interactions with Gln167 and Arg97 and π-π stacking with Tyr104. | mdpi.com |

| Molecular Docking | Breast Cancer Targets | Assessed binding affinities and interaction profiles to highlight the potential of benzofuran as a pharmacophore. | aip.org |

General Design Principles for Developing Benzofuran-Containing Chemical Entities

Based on extensive SAR and computational studies, several general principles have emerged for the rational design of novel benzofuran-based compounds in medicinal chemistry.

Scaffold Hopping and Core Modification : The benzofuran nucleus serves as a foundational scaffold that can be modified to improve properties. nih.gov Design strategies often involve creating derivatives with decreased lipophilicity to enhance solubility in aqueous media, a critical factor for drug development. nih.gov

Targeted Substituent Placement : The activity of benzofuran derivatives can be finely tuned by the strategic placement of substituents. The C-2 position is a primary site for introducing diversity to influence cytotoxicity. nih.gov For compounds with a 2-phenyl group, the para-position of this ring is often optimal for halogen substitution to maximize potency. nih.gov

Interaction-Focused Design : Computational insights guide the incorporation of functional groups capable of forming specific, high-affinity interactions with the target protein. This includes adding hydrogen bond donors or acceptors to engage with key amino acid residues, as identified through docking studies. mdpi.comacs.org The presence of a hydrogen-donating group, such as a phenol (B47542), has been shown to be crucial for promoting cytotoxic properties. researchgate.net

Hybrid Molecule Approach : Combining the benzofuran core with other known pharmacophores is a valid strategy to develop multitarget-directed ligands or to enhance a specific biological activity. aip.org This approach can lead to synergistic benefits and novel therapeutic profiles. aip.org

By integrating these principles, researchers can move beyond trial-and-error approaches and rationally design novel benzofuran derivatives with optimized activity, selectivity, and pharmacokinetic properties for a wide range of therapeutic applications.

Q & A

Q. What are the common synthetic routes for 3-Bromo-4-methoxy-2-phenyl-1-benzofuran, and what are their comparative advantages?

- Methodological Answer : The synthesis of benzofuran derivatives typically involves heteroannulation, cross-coupling, or cyclization strategies. For 3-bromo-substituted benzofurans, key routes include: